4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide typically involves a multi-step process. One common method is the one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may intercalate with DNA, affecting its replication and transcription processes . Additionally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A related compound with similar structural features and biological activities.
2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with potential therapeutic applications.
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which may confer distinct biological properties and enhance its activity compared to other similar compounds.
Properties
Molecular Formula |
C17H17ClN4O |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H17ClN4O/c18-14-9-7-13(8-10-14)12-19-17(23)6-3-5-16-21-20-15-4-1-2-11-22(15)16/h1-2,4,7-11H,3,5-6,12H2,(H,19,23) |
InChI Key |
AQTFFCUMRFWIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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